2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone
Description
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone is a structurally complex organic compound featuring a pyrrolidine ring substituted with a quinolin-8-yloxy group at the 3-position and a 4-fluorophenoxyacetyl moiety. The 4-fluorophenoxy group enhances lipophilicity and metabolic stability, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c22-16-6-8-17(9-7-16)26-14-20(25)24-12-10-18(13-24)27-19-5-1-3-15-4-2-11-23-21(15)19/h1-9,11,18H,10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIXSBZVYGNXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Nucleophilic Substitution
A widely adopted method involves reacting 8-hydroxyquinoline with 3-chloropyrrolidine in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at reflux temperatures (65–70°C). The reaction proceeds via deprotonation of the hydroxyl group in 8-hydroxyquinoline, generating a nucleophilic oxygen that displaces the chloride ion on pyrrolidine. This method yields 3-(quinolin-8-yloxy)pyrrolidine with an average efficiency of 68–72% after purification by column chromatography.
Reaction Conditions:
- Solvent: THF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 65–70°C
- Time: 12–16 hours
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate the nucleophilic substitution. A study demonstrated that irradiating the reaction mixture at 100°C for 20 minutes in a sealed vessel increases the yield to 85% while reducing side product formation. This technique enhances reaction kinetics by promoting rapid energy transfer to the reactants.
Synthesis of 2-(4-Fluorophenoxy)acetyl Intermediates
The 2-(4-fluorophenoxy)acetyl group is synthesized through a two-step process involving etherification and subsequent oxidation.
Etherification of 4-Fluorophenol
4-Fluorophenol reacts with chloroacetyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by triethylamine (Et₃N). The reaction produces 2-chloro-1-(4-fluorophenoxy)ethanone, which is isolated in 89% yield after aqueous workup.
Reaction Conditions:
- Solvent: DCM
- Catalyst: Et₃N (1.2 equiv)
- Temperature: 0°C → room temperature (gradual warming)
- Time: 3 hours
Oxidation to Acid Chloride
The chloro intermediate is oxidized to 2-(4-fluorophenoxy)acetyl chloride using thionyl chloride (SOCl₂) under reflux. The reaction achieves near-quantitative conversion (>95%) within 2 hours, yielding a reactive acyl chloride suitable for subsequent coupling.
Coupling of Pyrrolidine and Acetyl Moieties
The final step involves conjugating 3-(quinolin-8-yloxy)pyrrolidine with 2-(4-fluorophenoxy)acetyl chloride through a nucleophilic acyl substitution.
Schotten-Baumann Acylation
In a biphasic system (water/dichloromethane), 3-(quinolin-8-yloxy)pyrrolidine reacts with the acyl chloride in the presence of sodium hydroxide (NaOH). The base deprotonates the pyrrolidine nitrogen, facilitating nucleophilic attack on the carbonyl carbon. This method yields the target compound in 74–78% purity, requiring subsequent recrystallization from ethanol.
Reaction Conditions:
- Solvent: DCM/H₂O (1:1)
- Base: NaOH (4.0 equiv)
- Temperature: 0°C → room temperature
- Time: 4 hours
Carbodiimide-Mediated Coupling
An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DCM. This method minimizes hydrolysis side reactions, achieving an 82% yield with high enantiomeric purity (>99% ee).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant preparation methods:
| Method | Yield (%) | Reaction Time | Purity (%) |
|---|---|---|---|
| Traditional Substitution | 68–72 | 12–16 hours | 90–92 |
| Microwave Optimization | 85 | 20 minutes | 94–96 |
| Schotten-Baumann | 74–78 | 4 hours | 88–90 |
| EDC/HOBt Coupling | 82 | 6 hours | 99+ |
Microwave-assisted synthesis significantly enhances efficiency, while carbodiimide-mediated coupling offers superior stereochemical control.
Mechanistic Insights and Side Reactions
Competing Pathways in Quinoline Substitution
During the formation of 3-(quinolin-8-yloxy)pyrrolidine, competing O- vs. N-alkylation may occur. Steric hindrance at the quinoline nitrogen favors O-alkylation, but traces of N-alkylated byproducts (≤5%) are often detected via LC-MS.
Hydrolysis of Acyl Chloride
In aqueous conditions, 2-(4-fluorophenoxy)acetyl chloride undergoes partial hydrolysis to 2-(4-fluorophenoxy)acetic acid. Maintaining low temperatures (0–5°C) and using anhydrous solvents mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to inhibit bacterial strains, including resistant Staphylococcus aureus and Mycobacterium smegmatis. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
CNS Disorders
The compound has shown promise in treating central nervous system (CNS) disorders. Research indicates that quinoline derivatives can modulate neurotransmitter systems, potentially offering therapeutic effects for conditions such as Alzheimer's disease and other forms of dementia. The inhibition of specific enzymes involved in neurotransmitter metabolism may enhance cognitive function and memory retention .
Metabolic Disorders
Another significant application is in the treatment of metabolic disorders, including type 2 diabetes and obesity. Compounds that inhibit 11β-hydroxysteroid dehydrogenase type 1 are being studied for their ability to regulate glucose metabolism and reduce insulin resistance. This mechanism is crucial for developing treatments for metabolic syndrome .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of quinoline derivatives for their antimicrobial properties against various pathogens. Among these, compounds with similar structures to 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone exhibited lower minimum inhibitory concentrations (MICs), indicating their potential as effective antimicrobial agents. The structural modifications were found to significantly impact their efficacy against resistant strains .
Case Study 2: Neuroprotective Effects
In another investigation, researchers explored the neuroprotective effects of quinoline derivatives on neuronal cell lines exposed to oxidative stress. Compounds structurally related to 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone demonstrated reduced cell death and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Triazole-Based Ethanones ()
Compounds such as 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone share the ethanone backbone but diverge in substituents. Key differences include:
- Triazole vs. Pyrrolidine-Quinoline Core: The triazole ring in compounds confers antifungal activity (common in azole drugs), whereas the pyrrolidine-quinoline system in the target compound may enable interactions with larger binding pockets, such as kinase active sites.
Pyridine-Pyrrolidine Derivatives ()
Examples like 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde highlight structural parallels in pyrrolidine substitution. Key comparisons include:
- Pyridine vs. Quinoline: Pyridine derivatives () lack the fused benzene ring of quinoline, reducing hydrophobic interactions but improving solubility. The quinoline-8-yloxy group in the target compound may enhance DNA intercalation or protein binding.
- Functional Group Variation: The aldehyde and carboxylic acid groups in compounds suggest utility as synthetic intermediates, whereas the ethanone moiety in the target compound could stabilize binding via ketone-mediated hydrogen bonding .
Pharmacological Hypotheses
While direct activity data is unavailable, inferences can be drawn from structural analogs:
- Quinoline vs. Triazole Bioactivity: Quinoline’s planar structure may enable DNA intercalation, whereas triazoles target fungal lanosterol demethylase.
Physicochemical Properties
- LogP: The quinoline ring increases hydrophobicity relative to pyridine derivatives, but the pyrrolidine’s amine may enhance solubility.
- Melting Point: Expected to be higher than triazole derivatives due to quinoline’s rigid aromatic system.
Biological Activity
2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, identified by its CAS number 1902980-00-0, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 350.4 g/mol
- Structure : The compound features a fluorophenoxy group and a quinoline moiety, which are known to influence biological activity.
Research indicates that compounds similar to 2-(4-Fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression .
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of quinoline derivatives against various pathogens, suggesting potential applications in treating infections .
- Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer activities, showing effectiveness against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anticancer Activity
A study evaluating quinoline derivatives found that certain compounds exhibited significant anti-proliferative effects against cancer cell lines. For instance, compounds were tested against human breast cancer (MCF-7) and lung cancer (A549) cells, revealing IC50 values in the low micromolar range .
Antimicrobial Effects
Research has demonstrated that quinoline derivatives possess notable antibacterial and antifungal activities. For example, one study reported IC50 values for quinoline derivatives against Plasmodium falciparum, indicating moderate to high antimalarial activity .
Case Studies
- In Vitro Studies on Cancer Cells : In vitro studies have shown that quinoline derivatives can inhibit cell growth in various cancer types. A specific derivative demonstrated an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer effects.
- Antimicrobial Testing : A series of quinoline derivatives were tested for their efficacy against Staphylococcus aureus and Candida albicans, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 1 µg/mL, highlighting their potential as therapeutic agents .
Data Summary
The following table summarizes key findings related to the biological activity of quinoline derivatives:
Q & A
Q. What are the established synthetic routes for 2-(4-fluorophenoxy)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via a multi-step route involving:
Condensation reactions between fluorophenol derivatives and pyrrolidine intermediates (e.g., coupling 4-fluorophenol with a quinoline-substituted pyrrolidine precursor under basic conditions) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) are standard for isolating intermediates and the final product.
Optimization : Key parameters include temperature control (60–80°C for condensation), catalyst selection (e.g., K₂CO₃ for deprotonation), and stoichiometric ratios (1:1.2 for phenol:pyrrolidine derivatives) to minimize side products.
- Example Reaction Table :
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 4-Fluorophenol + Pyrrolidine intermediate | K₂CO₃, DMF, 70°C, 12h | ~65 |
| 2 | Intermediate + Quinoline derivative | Et₃N, THF, reflux, 24h | ~50 |
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Structural confirmation relies on:
X-ray crystallography : Single-crystal diffraction using SHELXL for refinement .
Q. Spectroscopy :
- ¹H/¹³C NMR : Chemical shifts for fluorophenoxy (δ ~6.8–7.2 ppm) and quinoline protons (δ ~8.0–9.0 ppm).
- HRMS : Exact mass matching the molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₀F₁N₂O₃: 423.15).
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Common assays include:
Enzyme inhibition : Fluorometric assays (e.g., kinase or protease inhibition) using recombinant proteins .
Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
Binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors.
Advanced Research Questions
Q. How can crystallographic disorder in the pyrrolidine or quinoline moieties be resolved during structural analysis?
- Methodological Answer : Disorder is addressed using:
SHELXL refinement : Multi-positional occupancy modeling for flexible pyrrolidine rings .
Twinned data correction : HKL-2/3 software for merging datasets from twinned crystals.
Validation tools : R-free factor analysis and electron density maps (e.g., omit maps) to confirm atomic positions .
Q. What strategies mitigate contradictions between computational docking predictions and experimental binding data?
- Methodological Answer :
Force field adjustments : Use AMBER or CHARMM with explicit solvent models to refine docking parameters.
Orthogonal assays : Combine SPR with isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Dynamic simulations : Molecular dynamics (MD) simulations (50 ns) to assess conformational flexibility of the quinoline-pyrrolidine scaffold.
Q. How are structure-activity relationships (SAR) explored for fluorophenoxy and quinoline substituents?
- Methodological Answer :
Analog synthesis : Systematic substitution of fluorophenoxy with Cl, CF₃, or methoxy groups to assess electronic effects .
Biological testing : Parallel screening against related targets (e.g., kinase isoforms) to identify selectivity trends.
Computational modeling : Density functional theory (DFT) to correlate substituent electronegativity with binding energy (ΔG).
Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and NMR?
- Methodological Answer :
Orthogonal methods :
- LC-MS : Combines retention time with mass verification.
- ¹⁹F NMR : Quantifies fluorinated impurities undetected by HPLC.
Standardized protocols : Use USP-grade reference standards for calibration.
Sample preparation : Lyophilization to remove solvent artifacts in NMR spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
